molecular formula C8H9BrOS B178499 2-Bromophenylthioethanol CAS No. 117341-28-3

2-Bromophenylthioethanol

Cat. No.: B178499
CAS No.: 117341-28-3
M. Wt: 233.13 g/mol
InChI Key: IQSSYWVFPQBQLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromophenylthioethanol is an organic compound with the molecular formula C8H9BrOS and a molecular weight of 233.13. It is a biochemical used primarily in proteomics research . This compound features a bromine atom attached to a phenyl ring, which is further connected to a thioethanol group. The presence of both bromine and sulfur atoms in its structure makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromophenylthioethanol typically involves the bromination of phenylthioethanol. One common method includes the reaction of phenylthioethanol with bromine in the presence of a solvent such as dichloromethane. The reaction is carried out at a controlled temperature to ensure selective bromination at the desired position on the phenyl ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to isolate the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction of this compound can yield the corresponding thiol or sulfide, depending on the reducing agent used.

    Substitution: The bromine atom in this compound can be substituted with various nucleophiles, such as amines or alkoxides, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, sulfides.

    Substitution: Amino derivatives, alkoxy derivatives.

Scientific Research Applications

2-Bromophenylthioethanol is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-Bromophenylthioethanol involves its ability to interact with biological molecules through its bromine and sulfur atoms. These interactions can lead to modifications in the structure and function of proteins and other biomolecules. The compound may target specific molecular pathways, influencing cellular processes such as signal transduction and enzyme activity .

Comparison with Similar Compounds

    2-Bromophenethyl alcohol: Similar structure but lacks the sulfur atom.

    2-Bromothiophene: Contains a bromine atom and a sulfur atom but has a different ring structure.

    2-Bromoethylbenzene: Similar structure but lacks the hydroxyl group.

Uniqueness: Its ability to undergo multiple types of chemical reactions makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-(2-bromophenyl)sulfanylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrOS/c9-7-3-1-2-4-8(7)11-6-5-10/h1-4,10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQSSYWVFPQBQLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)SCCO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10373752
Record name ST51041982
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117341-28-3
Record name ST51041982
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 117341-28-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.